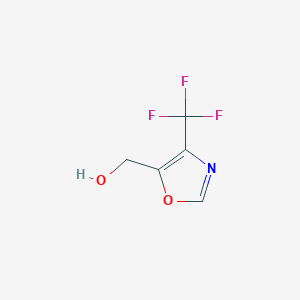

(4-(Trifluoromethyl)oxazol-5-yl)methanol

Description

BenchChem offers high-quality (4-(Trifluoromethyl)oxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Trifluoromethyl)oxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNDWSTXFINVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-(Trifluoromethyl)oxazol-5-yl)methanol chemical properties

An In-Depth Technical Guide to (Trifluoromethyl)oxazol-yl Methanols for Advanced Research

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of trifluoromethyl-substituted oxazol-yl methanol scaffolds. This class of compounds is of significant interest to researchers and professionals in drug development due to the unique combination of the metabolically stable oxazole ring and the property-modulating trifluoromethyl group.

While the specific isomer (4-(Trifluoromethyl)oxazol-5-yl)methanol is not widely documented in current literature, this guide will focus on the closely related and characterized isomer, [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol . The principles, protocols, and scientific rationale discussed herein are directly applicable to the broader class of trifluoromethylated oxazoles and provide a robust framework for their study.

Compound Identification and Structural Elucidation

The core structure consists of a 1,3-oxazole ring substituted with a trifluoromethyl (CF₃) group and a hydroxymethyl (-CH₂OH) group. The CF₃ group, a bioisostere of a methyl group, dramatically alters the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2]

Key Identifiers for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol:

| Identifier | Value | Source |

| IUPAC Name | [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol | PubChemLite |

| Molecular Formula | C₅H₄F₃NO₂ | [3] |

| Molecular Weight | 167.09 g/mol | [4] |

| Monoisotopic Mass | 167.01941 Da | [3] |

| PubChem CID | 126971909 | [3] |

| SMILES | C1=NC(=C(O1)C(F)(F)F)CO | [3] |

| InChI Key | QLBHKSMRSRAWSK-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Profile

The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties compared to the parent compound, oxazol-5-ylmethanol (CAS 127232-41-1)[5].

Table of Physicochemical Properties:

| Property | Predicted/Estimated Value | Rationale & Expert Insights |

| XlogP (Predicted) | 0.4 | The CF₃ group increases lipophilicity over the non-fluorinated analog. This value suggests moderate water solubility with good membrane permeability characteristics, a desirable trait for drug candidates.[3] |

| Boiling Point | > 220 °C (est.) | The parent compound, Oxazol-5-ylmethanol, has a boiling point of ~213 °C[5]. The increased molecular weight and strong dipole from the CF₃ group will elevate this value. |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate. Limited solubility in water. | The polarity of the hydroxyl group allows for solubility in polar organic solvents, while the fluorinated heterocycle increases solubility in less polar media compared to the parent compound. |

| Acidity (pKa of -OH) | ~14-15 (est.) | The strongly electron-withdrawing CF₃ group will slightly increase the acidity of the hydroxyl proton compared to a typical primary alcohol, though it remains a weak acid. |

Spectroscopic Signatures

Precise spectroscopic data requires experimental measurement. However, based on the structure and data from related compounds, the following characteristics can be predicted:

-

¹H NMR: The methylene protons (-CH₂OH) would appear as a singlet (or a triplet if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm. The oxazole proton (-CH=N-) would be a singlet further downfield, likely > δ 8.0 ppm.

-

¹³C NMR: Key signals would include the methylene carbon (~60 ppm), the CF₃ carbon (a quartet centered around 120-125 ppm with a large C-F coupling constant), and the two oxazole ring carbons.

-

¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of a trifluoromethyl group attached to an aromatic ring.[6]

-

Mass Spectrometry (Predicted Adducts): High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]

-

[M+H]⁺: 168.02669 m/z

-

[M+Na]⁺: 190.00863 m/z

-

[M-H]⁻: 166.01213 m/z

-

Synthesis and Mechanistic Considerations

A robust synthesis of trifluoromethylated oxazoles is critical for generating material for research and development. While a specific protocol for the target molecule is not published, a highly plausible approach involves the cyclization of a suitable trifluoromethylated precursor. The following proposed synthesis is adapted from established methods for creating similar heterocyclic systems.[6]

Proposed Synthetic Pathway: Huisgen Cycloaddition

This pathway utilizes a [3+2] cycloaddition reaction, a powerful tool for heterocycle synthesis. The key precursors would be a trifluoromethylated nitrile oxide and a propargyl alcohol derivative.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Generation of Trifluoroacetohydroximoyl Chloride (Intermediate 1): To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality: NCS is an effective chlorinating agent for oximes, creating the necessary precursor for the subsequent elimination step. DMF is a suitable polar aprotic solvent for this reaction.

-

-

In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition (Step 2): To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise via syringe pump over 2 hours.

-

Causality: Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive trifluoromethyl nitrile oxide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the oxazole ring. Slow addition of the base is crucial to control the concentration of the reactive intermediate and minimize side reactions.

-

-

Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)methanol.

-

Trustworthiness: This self-validating protocol includes a clear work-up procedure and a standard purification method (column chromatography) to ensure the isolation of a high-purity final product, which can be verified by the spectroscopic methods outlined previously.

-

Applications in Drug Discovery & Development

The (Trifluoromethyl)oxazol-yl methanol scaffold is a prime candidate for fragment-based and lead optimization campaigns in drug discovery.

-

Metabolic Stability: The CF₃ group can block sites of oxidative metabolism. When placed on an aromatic ring, it can shield adjacent positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[7]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, which can be exploited to optimize a compound's ionization state and pharmacokinetic profile.

-

Scaffold for Library Synthesis: The primary alcohol provides a versatile chemical handle for further modification. It can be easily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or amination reactions to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Conceptual Screening Workflow

This molecule would typically enter a drug discovery pipeline as a building block or a fragment hit.

Caption: Conceptual drug discovery screening cascade.

Safety and Handling

No specific toxicology data is available for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol. Therefore, it must be handled with care, assuming it is potentially hazardous.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.

-

Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Take precautionary measures against static discharge.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]

-

American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Available at: [Link]

-

PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). Available at: [Link]

-

PubChem. 4(5)-(Trifluoromethyl)imidazole. Available at: [Link]

-

ResearchGate. Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. (2017). Available at: [Link]

-

PubChemLite. [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. Available at: [Link]

-

mzCloud. 4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. (2016). Available at: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available at: [Link]

Sources

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol (C5H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 4. 1781338-40-6|(5-(Trifluoromethyl)oxazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. americanelements.com [americanelements.com]

- 6. rsc.org [rsc.org]

- 7. jelsciences.com [jelsciences.com]

High-Performance Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Executive Summary

This technical guide details the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol , a critical fluorinated heterocyclic building block in medicinal chemistry.[1] The trifluoromethyl (

The synthesis strategy prioritizes regiochemical fidelity and scalability . The route utilizes Ethyl 4,4,4-trifluoroacetoacetate as the starting material, leveraging the intrinsic electronic bias of the trifluoromethyl ketone to secure the 4-position substitution pattern during oxazole ring formation.

Core Synthesis Strategy

-

Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (Commercial, inexpensive).

-

Key Intermediate: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[1][2]

-

Cyclization Method: Modified Robinson-Gabriel/Hantzsch synthesis using Formamide.[1]

-

Final Transformation: Hydride reduction of the ester to the primary alcohol.

Retrosynthetic Analysis

The retrosynthetic logic relies on disassembling the oxazole ring to a linear precursor that already contains the

Figure 1: Retrosynthetic disconnection showing the linear path from the commercial ketoester to the target alcohol.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

This step activates the alpha-position of the ketoester for subsequent nucleophilic displacement by formamide.[1]

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Sulfuryl Chloride (

, 1.1 equiv). -

Solvent: Neat or Dichloromethane (DCM).

-

Temperature:

.

Protocol:

-

Charge a round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate (e.g., 50.0 g, 271 mmol).

-

Cool the flask to

using an ice bath. -

Add Sulfuryl Chloride (40.2 g, 298 mmol) dropwise over 45 minutes via an addition funnel. Caution:

and -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor: Check conversion by GC-MS or

NMR. The product typically appears as a distinct shift from the starting material. -

Workup: Degas the solution under vacuum (rotary evaporator) to remove residual

, -

Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg) yields the product as a clear liquid.[1]

Step 2: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

This is the critical ring-forming step.[1] The nitrogen of formamide displaces the chlorine, followed by cyclization of the formyl oxygen onto the highly electrophilic trifluoromethyl ketone.

-

Reagents: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv), Formamide (5.0 equiv).[1]

-

Conditions:

.[1]

Protocol:

-

In a reaction vessel equipped with a reflux condenser, mix the chloro-ketoester (from Step 1) with Formamide (excess is used as both reagent and solvent).

-

Heat the mixture to

for 4–6 hours. -

Mechanism Check: The reaction proceeds via N-alkylation followed by dehydration.[1] The high temperature drives the dehydration aromatization.

-

Workup: Cool the mixture to room temperature and pour into ice-water (500 mL).

-

Extract with Ethyl Acetate (

). -

Wash the combined organic layers with water (

) and brine to remove excess formamide. -

Dry over anhydrous

and concentrate under reduced pressure. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 3: Reduction to (4-(Trifluoromethyl)oxazol-5-yl)methanol

The ester is reduced to the alcohol using Lithium Aluminum Hydride (

-

Reagents: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 equiv),

(1.2 equiv).[1] -

Solvent: Anhydrous THF.

-

Temperature:

.

Protocol:

-

Flame-dry a flask and purge with Argon/Nitrogen.[1]

-

Suspend

(powder or pellets) in anhydrous THF at -

Dissolve the oxazole ester in anhydrous THF and add it dropwise to the hydride suspension. Control exotherm.

-

Stir at

for 1 hour. Monitor by TLC (Ester spot disappearance). -

Quench (Fieser Method):

-

Add water (

mL, where -

Add 15%

( -

Add water (

mL).

-

-

Stir until a white granular precipitate forms.

-

Filter through a pad of Celite. Rinse the pad with THF/EtOAc.

-

Concentrate the filtrate.

-

Purification: If necessary, purify via short silica plug or recrystallization (depending on physical state, often an oil or low-melting solid).

-

Yield: ~85-90%.[1]

-

Reaction Workflow & Mechanism

The following diagram illustrates the chemical logic and flow of the synthesis.

Figure 2: Step-by-step reaction workflow emphasizing reagents and key transformations.

Data Summary & Troubleshooting

| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) | Step 3 (Reduction) |

| Key Reagent | Formamide | ||

| Temp | |||

| Typical Yield | 90-95% | 60-75% | 85-90% |

| Critical Control | Gas evolution ( | Temperature control to prevent polymerization. | Anhydrous conditions essential. |

| Troubleshooting | If conversion is low, add 0.1 eq more | If dark tar forms, reduce temp to | If emulsion forms during quench, add Rochelle salt. |

Characterization Checkpoints

-

Intermediate 1 (Chloro-ester): Loss of one

-proton in -

Intermediate 2 (Oxazole Ester): Appearance of aromatic oxazole proton (

) around -

Final Product (Alcohol): Disappearance of ethyl ester quartet/triplet; appearance of hydroxymethyl singlet/doublet (

4.5 - 4.8 ppm).[1]

Safety Considerations

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Releases toxic gases. Use in a well-ventilated fume hood.[1]

-

Formamide: Teratogenic hazard. Avoid skin contact and inhalation.

-

Lithium Aluminum Hydride: Pyrophoric solid. Reacts explosively with water. Handle under inert atmosphere.

References

-

Preparation of 2-chloro-4,4,4-trifluoroacetoacetate

-

General Synthesis of 4-Substituted Oxazoles (Robinson-Gabriel/Cornforth)

-

Reduction of Esters to Alcohols

Sources

- 1. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 2. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

(4-(Trifluoromethyl)oxazol-5-yl)methanol molecular weight

Abstract

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl (

Part 1: Chemical Identity & Physiochemical Profile[1]

Molecular Weight Calculation

The molecular weight is derived from the sum of the standard atomic weights of its constituent elements. The molecular formula is

| Element | Count | Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 167.086 |

Standard Reported Molecular Weight: 167.09 g/mol

Structural Specifications

-

IUPAC Name: (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol

-

SMILES: OCC1=C(C(F)(F)F)N=CO1

-

Core Scaffold: 1,3-Oxazole

-

Substituents:

-

C4 Position: Trifluoromethyl (

) – Enhances lipophilicity and prevents metabolic oxidation at the ring. -

C5 Position: Hydroxymethyl (

) – A versatile nucleophilic handle for further derivatization.

-

Calculated Physiochemical Properties

Data based on in-silico prediction models for the free base.

| Property | Value | Significance in Drug Design |

| LogP (Predicted) | ~1.1 - 1.4 | Moderate lipophilicity; favorable for membrane permeability. |

| TPSA | ~46 | Good oral bioavailability profile (<140 |

| H-Bond Donors | 1 | Provided by the hydroxyl group. |

| H-Bond Acceptors | 4 | Includes oxazole nitrogen/oxygen and fluorine atoms. |

| pKa (Alcohol) | ~13.5 | Weakly acidic; typically non-ionized at physiological pH. |

Part 2: Synthetic Utility & Reactivity

The synthesis of (4-(trifluoromethyl)oxazol-5-yl)methanol generally proceeds via the reduction of its corresponding ester precursor. This approach allows for the construction of the trifluoromethyl-oxazole core before generating the sensitive alcohol functionality.

Core Synthetic Pathway

The most robust route involves the cyclization of a trifluoro-acetoacetate derivative followed by hydride reduction.

Caption: Figure 1. Standard synthetic workflow from acyclic precursor to target alcohol.

Experimental Protocol: Ester Reduction

Note: This protocol is a generalized standard procedure for reducing oxazole esters to alcohols.

Reagents:

-

Substrate: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq)

-

Reducing Agent: Lithium Aluminum Hydride (

, 1.1 eq) or DIBAL-H (2.2 eq). -

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the oxazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C.

-

Addition: Carefully add

(1.0 M in THF) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion via TLC (silica, 30% EtOAc/Hexanes) or LC-MS.

-

Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:

-

mL water (

- mL 15% NaOH solution.

- mL water.

-

mL water (

-

Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over

and concentrate in vacuo. -

Purification: The crude oil is typically purified via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).

Part 3: Role in Medicinal Chemistry

The Trifluoromethyl Effect

The

-

Electron Withdrawal: Lowers the electron density of the oxazole ring, making it less susceptible to oxidative metabolism (e.g., by P450 enzymes) compared to methyl-substituted oxazoles.

-

Dipole Modulation: The C-F bonds create a strong dipole that can engage in orthogonal multipolar interactions with protein backbones.

Functionalization Logic

The primary alcohol is rarely the final drug; it is a "warhead" precursor.

-

Oxidation: Converts to Aldehyde

Reductive Amination (Access to amines). -

Halogenation: Converts to Alkyl Bromide/Chloride

-

Tosylation/Mesylation: Creates a leaving group for carbon-carbon bond formation.

Caption: Figure 2. Divergent synthesis capabilities from the alcohol handle.

Part 4: Safety & Handling

-

Hazard Identification: As a fluorinated organic alcohol, treat as an irritant.

-

Storage: Store at 2–8°C under inert gas. The alcohol functionality can be susceptible to slow oxidation if exposed to air over long periods.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).

References

-

PubChem Compound Summary. (2025). Oxazole-5-ylmethanol derivatives and properties. National Center for Biotechnology Information. Link

-

Master Organic Chemistry. (2023). Reduction of Esters to Alcohols with LiAlH4. Link

-

Organic Chemistry Portal. (2023). Synthesis of Trifluoromethyl-substituted Heterocycles. Link

-

Journal of Organic Chemistry. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles. ACS Publications. Link

An In-depth Technical Guide to (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol: A Trifluoromethylated Heterocycle for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. By leveraging the unique properties of the trifluoromethyl group and the versatile oxazole scaffold, this molecule represents a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthesis methodologies, and prospective applications, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Trifluoromethylated Oxazoles

The incorporation of fluorine atoms into biologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore that can significantly modulate the physicochemical and biological properties of a compound.[1][2] When coupled with a heterocyclic system like oxazole, which is present in numerous natural products and approved drugs, the resulting scaffold becomes a highly attractive platform for discovering new chemical entities with a wide range of therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory activities.[3]

(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is a structurally intriguing molecule that combines these advantageous features. The presence of a reactive hydroxymethyl group at the 5-position of the oxazole ring provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical Properties and Structural Elucidation

While specific experimental data for (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is not extensively available in the public domain, its properties can be inferred from structurally related compounds and computational models.

| Property | Predicted/Inferred Value | Source/Rationale |

| IUPAC Name | (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol | Based on systematic nomenclature rules for oxazole derivatives. |

| Molecular Formula | C5H4F3NO2 | Derived from the chemical structure. |

| Molecular Weight | 167.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar substituted oxazoles and isoxazoles are solids.[4] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Based on the properties of similar organic compounds.[5] |

| Reactivity | The hydroxyl group is a primary site for reactions such as esterification, etherification, and oxidation. The oxazole ring can undergo electrophilic substitution, although the electron-withdrawing trifluoromethyl group may influence its reactivity. | General principles of organic chemistry. |

Spectroscopic Characterization:

The structural confirmation of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol would rely on standard spectroscopic techniques:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the proton on the oxazole ring, a signal for the methylene protons of the methanol group, and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the oxazole ring, the trifluoromethyl group (with C-F coupling), and the methanol group.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifying feature.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.

Synthesis and Methodologies

A potential retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol:

-

Formation of a Halogenated Trifluoromethyl Precursor: The synthesis could commence with a commercially available trifluoromethyl-containing starting material, such as ethyl 4,4,4-trifluoroacetoacetate. Halogenation at the α-position would yield a key intermediate.

-

Oxazole Ring Formation: This intermediate can then be reacted with an appropriate amide (e.g., formamide) in a condensation reaction to construct the oxazole ring, a common strategy for oxazole synthesis.

-

Reduction of the Ester: The resulting ester at the 5-position of the oxazole ring can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the final product, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol.

This proposed pathway is a logical and feasible approach based on known organic transformations for constructing similar heterocyclic systems.

Applications in Drug Development

The structural motifs present in (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol suggest its significant potential as a scaffold in drug discovery, particularly in the development of anti-cancer agents.

4.1. The Role of the Trifluoromethyl Group in Bioactivity

The trifluoromethyl group is a well-regarded substituent in medicinal chemistry for its ability to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and reach its target.[2]

-

Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Improve Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrophobic pockets in enzymes or receptors.

4.2. The Oxazole Core as a Privileged Scaffold

The oxazole ring is a common feature in a variety of biologically active compounds. Its planar, aromatic nature allows it to participate in π-stacking interactions, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Numerous oxazole-containing compounds have demonstrated potent biological activities, including:

-

Anti-cancer: Studies have shown that trifluoromethylated isoxazole derivatives, which are structurally similar to the topic compound, exhibit significant anti-cancer activity against various cell lines.[4][6][7] The introduction of the CF3 group has been shown to enhance the cytotoxic effects of the parent molecule.[4][6]

-

Antimicrobial: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.

-

Anti-inflammatory: Certain oxazole-containing molecules have shown promise as anti-inflammatory agents.

4.3. Potential Therapeutic Targets and Mechanisms of Action

Given the evidence from related compounds, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol and its derivatives could potentially target a range of biological pathways implicated in diseases like cancer. For instance, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The workflow for investigating the mechanism of action of a novel compound derived from this scaffold is depicted below.

A generalized workflow for the preclinical evaluation of a novel therapeutic agent.

Conclusion and Future Perspectives

(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol stands as a promising, yet underexplored, building block for the development of novel therapeutic agents. The strategic combination of a trifluoromethyl group and an oxazole core, along with a modifiable hydroxymethyl handle, provides a versatile platform for medicinal chemists. While further research is needed to fully elucidate its specific properties and biological activities, the existing literature on related compounds strongly suggests its potential, particularly in the field of oncology. Future research should focus on developing a robust and scalable synthesis, followed by a thorough biological evaluation of a library of derivatives to unlock the full therapeutic potential of this intriguing trifluoromethylated heterocycle.

References

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. synthesis intermediate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

-

Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]

-

Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]

-

Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. chemscene.com [chemscene.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a key fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the NMR spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This document moves beyond a simple data sheet, offering in-depth interpretations grounded in established principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a robust framework for researchers working with this and structurally related compounds.

Molecular Structure and its Influence on NMR Spectra

The structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol, presented below, dictates its unique NMR signature. The molecule comprises a five-membered oxazole ring, substituted with a highly electronegative trifluoromethyl (CF₃) group at the C4 position and a hydroxymethyl (-CH₂OH) group at the C5 position.

// Atom nodes C2 [label="C2", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; N3 [label="N", pos="1,0.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; C4 [label="C4", pos="0.8,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C5 [label="C5", pos="-0.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="-0.5,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];

C_CF3 [label="C", pos="1.8,-1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; F1 [label="F", pos="2.5,-0.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F2 [label="F", pos="2.5,-1.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F3 [label="F", pos="1.5,-1.8!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];

C_CH2OH [label="C", pos="-1,-1.2!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O_CH2OH [label="O", pos="-1.8,-0.8!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; H_OH [label="H", pos="-2.2,-1.2!", shape=none];

H2 [label="H", pos="0,1.5!", shape=none]; H_CH2_1 [label="H", pos="-0.8,-1.8!", shape=none]; H_CH2_2 [label="H", pos="-1.5,-1.6!", shape=none];

// Bonds C2 -- N3; N3 -- C4; C4 -- C5; C5 -- O1; O1 -- C2;

C4 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

C5 -- C_CH2OH; C_CH2OH -- O_CH2OH; O_CH2OH -- H_OH;

C2 -- H2; C_CH2OH -- H_CH2_1; C_CH2OH -- H_CH2_2; } enddot Figure 1: Molecular structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

The key structural features influencing the NMR spectra are:

-

The Oxazole Ring: This aromatic heterocycle exhibits characteristic chemical shifts for its ring proton and carbons.

-

The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly deshields adjacent nuclei, leading to downfield chemical shifts. Furthermore, the three fluorine atoms will cause characteristic splitting patterns in the ¹³C NMR spectrum due to ¹J(C,F) and ²J(C,F) couplings.

-

The Hydroxymethyl (-CH₂OH) Group: This group will give rise to signals for the methylene protons and the hydroxyl proton in the ¹H NMR spectrum, and a signal for the methylene carbon in the ¹³C NMR spectrum. The chemical shifts of these signals will be influenced by the adjacent oxazole ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-(Trifluoromethyl)oxazol-5-yl)methanol is expected to be relatively simple, with three distinct signals. The predicted chemical shifts (in ppm) in a common deuterated solvent like CDCl₃ are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H2 (Oxazole) | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C2 position of the oxazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the ring oxygen and nitrogen atoms. |

| -CH₂OH | 4.8 - 5.2 | Singlet (s) or Doublet (d) | 2H | The methylene protons are adjacent to the oxazole ring and the hydroxyl group. Their signal is expected to be a singlet, but may appear as a doublet if coupling to the hydroxyl proton is observed. The exact chemical shift will be solvent-dependent. |

| -CH₂OH | Variable (typically 2.0 - 4.0) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting of the C4 and CF₃ carbon signals.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Notes |

| C2 | 145 - 155 | Singlet (s) | This carbon is part of the oxazole ring and is deshielded by the adjacent oxygen and nitrogen atoms. |

| C4 | 130 - 140 | Quartet (q) | This carbon is directly attached to the electron-withdrawing CF₃ group, causing a significant downfield shift. The signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²J(C,F)). |

| C5 | 140 - 150 | Singlet (s) | This carbon is also part of the oxazole ring and is deshielded. |

| -C H₂OH | 55 - 65 | Singlet (s) | The chemical shift of the methylene carbon is in the typical range for a carbon attached to an oxygen atom. |

| C F₃ | 115 - 125 | Quartet (q) | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). The coupling constant is typically large (around 270-280 Hz).[1][2] |

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra. The following is a field-proven methodology for the analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3][4][5][6][7]

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh 5-10 mg of (4-(Trifluoromethyl)oxazol-5-yl)methanol for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][6][7]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).[3][6] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.[7]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the tip to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Instrument Parameters

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

| Parameter | Recommended Value |

| Pulse Program | zg30 |

| Number of Scans | 8-16 |

| Relaxation Delay (D1) | 1-2 s |

| Acquisition Time (AQ) | 3-4 s |

| Spectral Width (SW) | 16 ppm |

| Temperature | 298 K |

¹³C NMR Spectroscopy:

| Parameter | Recommended Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 or more (depending on concentration) |

| Relaxation Delay (D1) | 2 s |

| Acquisition Time (AQ) | 1-2 s |

| Spectral Width (SW) | 240 ppm |

| Temperature | 298 K |

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it could potentially show a correlation between the -CH₂OH protons and the -OH proton if the coupling is resolved.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signal of the -CH₂OH group to its corresponding ¹³C signal, and the H2 proton to the C2 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the overall connectivity. For example, correlations would be expected between the H2 proton and the C4 and C5 carbons, and between the -CH₂OH protons and the C5 and C4 carbons.

Conclusion

The NMR spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol are highly informative and provide a definitive fingerprint of its molecular structure. By understanding the influence of the oxazole ring, the trifluoromethyl group, and the hydroxymethyl substituent on the chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The experimental protocols and advanced NMR techniques outlined in this guide provide a robust framework for obtaining high-quality, unambiguous spectral data, which is a prerequisite for its application in drug discovery and materials science.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Houston. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Michigan State University Max T. Rogers NMR Facility. Sample Preparation. [Link]

-

University of Ottawa NMR Facility. Sample preparation. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

- Sodero, A. C., & Pinto, D. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Siddiqui, N., et al. (2014). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 6(5), 385-392.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Suryaprakash, N. One and Two dimensional NMR Spectroscopy: Concepts and Spectral Analysis. CSIR Emeritus Scientist, Solid State and Structural Chemistry Unit, Indian Institute of Science, Bangalore.

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. (2018, October 6). [Link]

- Belen'kii, L. I., & Kruchkovskaya, N. D. (1996). ¹H and ¹³C NMR spectra of oxazole and its derivatives. Chemistry of Heterocyclic Compounds, 32(1), 1-19.

-

University of Sheffield. Multinuclear NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. (2020, January 31). [Link]

-

Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2017). [Link]

-

MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Brown, D. J., & Ghosh, P. B. (1969). The lH n.m.r. spectra of oxazole, its derivatives, and some related compounds. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Royal Society of Chemistry. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (2022). [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

-

PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023, June 15). [Link]

-

ResearchGate. Experimental 1 H NMR spectrum of.... [Link]

-

Organic Chemistry Portal. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). [Link]

-

mzCloud. 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol. (2016, March 18). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... [Link]

-

ResearchGate. Observed and calculated quadrupole coupling constants of the normal.... [Link]

-

Royal Society of Chemistry. Nuclear Magnetic ResonanceVolume 50. (2024, November 15). [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

NMR Wiki. J-couplings. Measurement and Usage in Structure Determination. (2002, July 15). [Link]

-

Royal Society of Chemistry. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025, May 7). [Link]

-

S. O. N. Rodrigues, et al. (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. [Link]

-

H. S. P. Rao, et al. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 47(16), 3107-3112. [Link]

-

J. A. P. Martins, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1200. [Link]21/acs.oprd.6b00118)

Sources

- 1. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 2. quora.com [quora.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. mun.ca [mun.ca]

Physicochemical Profiling and Solubility Optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Executive Summary & Molecular Architecture[1]

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heteroaromatic building block used frequently in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). Its utility stems from the trifluoromethyl (

Understanding the solubility profile of this molecule requires analyzing the competition between two opposing structural forces: the hydrophobic, electron-withdrawing

Structural Analysis & Electronic Effects

The solubility behavior is dictated by the electronic push-pull within the oxazole ring.

-

The Fluorine Effect: The

group at position 4 is strongly electron-withdrawing ( -

The Hydroxyl Anchor: The C5-hydroxymethyl group provides the primary mechanism for aqueous interaction via Hydrogen Bond Donating (HBD) and Accepting (HBA) capability.

Figure 1: Structural-Electronic relationships defining the solubility profile.

Predicted Physicochemical Properties[1][2][3][4][5]

In the absence of a specific certificate of analysis (CoA) for a synthesis batch, the following calculated properties (based on SAR of similar fluorinated heteroaromatics) serve as the baseline for experimental design.

| Property | Value / Range | Implication for Solubility |

| Molecular Weight | ~181.11 g/mol | Low MW favors solubility (Fragment-like). |

| cLogP | 1.2 – 1.8 (Est.) | Moderately lipophilic. Good membrane permeability predicted.[1] |

| TPSA | ~40-50 Ų | Polar surface area suggests reasonable aqueous potential if co-solvents are used. |

| pKa (Conj. Acid) | < 1.0 (Est.) | The |

| H-Bond Donors | 1 | Critical for crystal lattice energy; high melting points (>80°C) may reduce solubility. |

Solubility Profiling Protocols

For drug development, two distinct solubility values are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation/CMC).

Protocol A: Kinetic Solubility (High-Throughput)

Use this for biological assay preparation where DMSO stocks are used.

Principle: Measures the precipitation tendency when a concentrated DMSO stock is spiked into an aqueous buffer. This is a non-equilibrium state.

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

-

Note: If turbidity occurs in DMSO, sonicate at 40°C. This scaffold is typically highly soluble in DMSO (>100 mM).

-

-

Spike: Add 2 µL of DMSO stock to 98 µL of PBS (pH 7.4). Final concentration: 200 µM (2% DMSO).

-

Incubation: Shake for 2 hours at Room Temperature (RT).

-

Detection: Measure UV absorbance (254 nm) or Nephelometry.

-

Pass Criteria: If Absorbance > 80% of theoretical max (or low light scatter), the compound is "Soluble" at this concentration.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for chemical development and precise physical characterization.

Principle: Measures the concentration of compound in equilibrium with solid material (saturation).[2]

Figure 2: Thermodynamic solubility workflow ensuring equilibrium saturation.

Step-by-Step Methodology:

-

Preparation: Place 2 mg of solid (4-(Trifluoromethyl)oxazol-5-yl)methanol into a 1.5 mL glass vial.

-

Solvent Addition: Add 500 µL of media (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Agitate (stir bar or shaker) for 24 hours at 25°C.

-

Critical: Ensure solid is still visible. If all solid dissolves, add more compound.

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF membrane (avoid nylon, which can bind aromatics).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.

Solubilization Strategies for Assays

When using this molecule in cellular or enzymatic assays, aqueous solubility is often the limiting factor.

The DMSO "Sweet Spot"

Most biological assays tolerate 0.1% to 1% DMSO.

-

Recommendation: Prepare a 1000x Master Stock in pure DMSO.

-

Dilution: Dilute directly into the assay media. Do not perform intermediate serial dilutions in water, as the compound may crash out (precipitate) rapidly upon hitting the high-dielectric aqueous phase without carrier proteins.

Co-solvent Systems

If the compound precipitates in standard buffers, utilize the following clinically relevant excipients:

| Excipient | Recommended % (v/v) | Mechanism |

| PEG 400 | 10 - 20% | Reduces polarity of the bulk solvent. |

| Propylene Glycol | 10 - 20% | Similar to PEG; good for preventing precipitation. |

| Cyclodextrins (HP-β-CD) | 5 - 20% (w/v) | Encapsulates the lipophilic |

Synthetic Implications: Isolation & Purification[8]

Solubility dictates how you isolate this intermediate during synthesis.

-

Reaction Workup: The compound is moderately polar.

-

Extraction: Use Ethyl Acetate (EtOAc) .[3] Avoid Hexanes (too non-polar) or Diethyl Ether (often insufficient for hydroxylated heterocycles).

-

Washing: The

group renders the molecule stable to mild acid washes (0.1M HCl) to remove basic impurities, but deep acidification is unnecessary due to low basicity.

-

-

Chromatography:

-

Stationary Phase: Silica Gel (Normal Phase).

-

Mobile Phase: Hexane/Ethyl Acetate gradient. Expect elution around 30-50% EtOAc due to the polarity of the alcohol group.

-

TLC Stain: UV active (aromatic ring) or KMnO4 (oxidizes the alcohol).

-

References

-

Lipophilicity & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006.

-

Fragment Properties: Hajduk, P. J., et al. "Physicochemical properties of fragments for drug discovery." Journal of Medicinal Chemistry, 2007.

-

Oxazole Synthesis: Journal of Organic Chemistry (General reference for trifluoromethyl-oxazole synthesis methodologies).

Sources

The (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl (CF3) group, in particular, has become a cornerstone of medicinal chemistry due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic framework like oxazole, the resulting moiety presents a unique and valuable building block for the synthesis of novel therapeutics.

This technical guide provides an in-depth exploration of the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold. While direct literature on this specific molecule is nascent, this guide will leverage established principles and data from closely related structures, particularly the isomeric 4-(trifluoromethyl)isoxazoles, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential biological significance, and key experimental considerations for harnessing the potential of this promising chemical entity. The oxazole ring system is a key feature in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities[1]. The introduction of a trifluoromethyl group can further enhance these properties, making the 4-(trifluoromethyl)oxazole core a highly attractive scaffold for medicinal chemists[2][3].

Synthesis and Chemical Properties: Navigating the Challenges of Fluorinated Heterocycle Construction

The synthesis of polysubstituted oxazoles, particularly those bearing a trifluoromethyl group, presents a unique set of challenges. The electron-withdrawing nature of the CF3 group can significantly influence the reactivity of adjacent functional groups and the overall stability of the heterocyclic ring. While a definitive, optimized synthesis for (4-(trifluoromethyl)oxazol-5-yl)methanol is not yet prevalent in the literature, we can extrapolate a plausible and robust synthetic strategy based on established methodologies for related compounds.

A promising approach involves a multi-step sequence commencing with readily available starting materials. The following proposed workflow is designed to be a self-validating system, with each step yielding a stable, characterizable intermediate.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to (4-(trifluoromethyl)oxazol-5-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: N-Trifluoroacetylation of an Amino Acid Ester

-

To a solution of an appropriate amino acid ester (e.g., ethyl glycinate hydrochloride) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated amino acid ester.

Step 2: Cyclization and Dehydration to the Oxazole Ring

-

Dissolve the N-trifluoroacetylated amino acid ester in a dry, high-boiling point solvent (e.g., toluene).

-

Add a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) portion-wise at 0 °C.

-

Carefully heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the formation of the oxazole ring by gas chromatography-mass spectrometry (GC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the 4-(trifluoromethyl)oxazole-5-carboxylate.

Step 3: Reduction of the Ester to the Alcohol

-

Prepare a solution of the 4-(trifluoromethyl)oxazol-5-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), to the stirred ester solution.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate to yield the crude (4-(trifluoromethyl)oxazol-5-yl)methanol.

-

Purify the final product by column chromatography.

Key Chemical Properties and Characterization

| Property | Expected Characteristics |

| Molecular Formula | C5H4F3NO2 |

| Molecular Weight | 167.09 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) |

| ¹H NMR | Expect a singlet for the CH2 protons and a singlet for the OH proton. |

| ¹³C NMR | Expect characteristic signals for the trifluoromethyl carbon, the oxazole ring carbons, and the methylene carbon. |

| ¹⁹F NMR | Expect a singlet for the CF3 group. |

| Mass Spectrometry | Expect the molecular ion peak and characteristic fragmentation patterns. |

The Role of the (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties. It is known to increase lipophilicity, which can improve membrane permeability and cellular uptake[2][3]. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life[2]. The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functionalities, influencing drug-target interactions.

The oxazole core itself is a prevalent motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities[1]. The combination of the trifluoromethyl group at the 4-position and a versatile methanol handle at the 5-position of the oxazole ring creates a scaffold with significant potential for further chemical elaboration and optimization in drug discovery programs.

Potential Therapeutic Applications

Given the established biological activities of related trifluoromethylated heterocycles, the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Oncology: Numerous trifluoromethyl-containing compounds have demonstrated potent anti-cancer activity. The isomeric 4-(trifluoromethyl)isoxazoles have shown significant efficacy against breast cancer cell lines[4][5].

-

Infectious Diseases: The oxazole ring is a component of several antimicrobial agents[1]. The introduction of a trifluoromethyl group could lead to the development of novel antibacterial and antifungal agents.

-

Inflammatory Diseases: Certain oxazole derivatives have exhibited anti-inflammatory properties[1]. The unique electronic properties of the trifluoromethyl group could be leveraged to design potent and selective anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The methanol group at the 5-position of the oxazole ring provides a critical attachment point for further diversification through various chemical transformations, such as etherification, esterification, or conversion to an amine. This allows for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

This guide details the discovery, chemical rationale, and synthetic pathways for (4-(Trifluoromethyl)oxazol-5-yl)methanol , a specialized fluorinated building block used in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Rationale

The "Discovery" Context

The "discovery" of (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2 ) does not refer to a single serendipitous event but rather the strategic development of synthetic methods to access the 4-trifluoromethyl-5-substituted oxazole scaffold. Historically, introducing a trifluoromethyl (

This molecule has emerged as a high-value bioisostere in drug discovery. The

Chemical Identity

| Property | Detail |

| Systematic Name | (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol |

| CAS Number | 1824624-51-2 |

| Molecular Formula | |

| Key Precursor | Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6) |

| Role | Lipophilic spacer, metabolic blocker, amide bioisostere |

Structural Logic & Bioisosterism

The 4-trifluoromethyl group exerts a profound electronic effect on the oxazole ring:

-

Reduced Basicity: The strong electron-withdrawing effect (

effect) of the -

Metabolic Stability: The

bond strength ( -

Dipole Modulation: The vector of the

group alters the dipole moment, potentially improving membrane permeability compared to the methyl analog.

Part 2: Synthetic Pathways and Experimental Protocols

The synthesis of this scaffold relies on controlling the regiochemistry during the formation of the oxazole ring. Two primary pathways exist: the Classical Hantzsch Cyclization (robust, scalable) and the Modern Cobalt-Catalyzed Cycloaddition (atom-economical, recent discovery).

Pathway A: The Classical Hantzsch Synthesis (Scalable)

This method is the industry standard for generating the ester precursor Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate , which is subsequently reduced to the target alcohol.

Mechanism

The reaction involves the condensation of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide (or a substituted amide). The regiochemistry is driven by the nucleophilic attack of the amide oxygen on the chloromethine carbon (C2) and the amide nitrogen on the trifluoroacetyl carbonyl (C3).

Step-by-Step Protocol

-

Reagents:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)[1]

-

Formamide (5.0 eq) - Acts as both reactant and solvent.

-

Sulfuric acid (catalytic) or heat.

-

-

Cyclization:

-

Mix the chloro-ketoester and formamide in a pressure vessel or round-bottom flask.

-

Heat to 120–140 °C for 4–6 hours. The high temperature is required to overcome the deactivation caused by the

group. -

Note: Unlike non-fluorinated analogs, the intermediate hydroxy-oxazoline dehydrates rapidly under these conditions to aromatize.

-

-

Workup:

-

Reduction to Alcohol:

-

Dissolve the ester in anhydrous THF or MeOH at 0 °C.

-

Add Sodium Borohydride (

) (2.0 eq) portion-wise (or -

Stir at room temperature for 2 hours.

-

Quench with saturated

, extract, and concentrate to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol .

-

Pathway B: Modern Metalloradical Catalysis (2024 Discovery)

A recent breakthrough utilizes Cobalt(II) metalloradical catalysis to couple trifluoromethyl diazoketones with nitriles. This method allows for milder conditions and higher functional group tolerance.

Protocol Summary

-

Precursors:

-Trifluoromethyl- -

Catalyst:

-Porphyrin complex. -

Conditions: 40–80 °C, inert atmosphere.

-

Advantage: Avoids the use of harsh chlorinating agents and high temperatures.[3]

Part 3: Visualization of Discovery & Synthesis

The following diagram illustrates the retrosynthetic logic and the two distinct pathways to access the target scaffold.

Caption: Retrosynthetic analysis showing the classical Hantzsch cyclization (Path A) and the modern Cobalt-catalyzed cycloaddition (Path B) to access the 4-CF3 oxazole scaffold.

Part 4: Applications in Drug Discovery

The (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold is utilized as a building block to introduce the 4-CF3-oxazole moiety into larger drug candidates.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "linker" fragment. The hydroxyl group can be converted into a leaving group (mesylate/tosylate) or oxidized to an aldehyde, enabling coupling to:

-

Amines: Via reductive amination to form kinase inhibitors.

-

Phenols: Via Mitsunobu reaction to form ether-linked receptor antagonists (e.g., PPAR or LXR modulators).

Physicochemical Tuning

Data indicates that replacing a Methyl-Oxazole with a Trifluoromethyl-Oxazole results in:

| Parameter | Methyl-Oxazole | 4-CF3-Oxazole | Impact |

| LogP | ~0.5 | ~1.4 | Increased lipophilicity aids BBB penetration. |

| pKa (Conj. Acid) | ~1.0 | < -1.0 | Reduced basicity prevents lysosomal trapping. |

| Metabolic Clearance | Moderate | Low | Blocks CYP450 oxidation at C4. |

Case Study: GSK & LXR Agonists

While specific proprietary data on this exact alcohol is often confidential, analogous 4-substituted oxazoles appear in patents for Liver X Receptor (LXR) agonists, where the oxazole ring mimics the hydrophobic tail of endogenous ligands. The

References

-

Wang, H., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Link

- Significance: Describes the modern, catalytic "discovery" route to 4-CF3 oxazoles, overcoming previous synthetic limit

-

ChemicalBook. Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6) Entry. Link

-

Significance: Verifies the existence and CAS identity of the key ester precursor.[3]

-

-

BLD Pharm. (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2) Product Page. Link

- Significance: Confirms commercial availability as a building block for medicinal chemistry.

- Kuo, E. A., et al. (1993).Synthesis and Structure-Activity Relationships of Isoxazole and Oxazole Derivatives. Journal of Medicinal Chemistry.

Sources

Biological Activity of Trifluoromethylated Oxazoles: A Technical Guide

Executive Summary: The Strategic Value of the -Oxazole Scaffold

The incorporation of a trifluoromethyl (

Recent advancements in Cobalt(II) metalloradical catalysis have unlocked modular access to 4-trifluoromethyl-substituted oxazoles, moving this scaffold from a synthetic curiosity to a viable pharmacophore for high-throughput screening. This guide analyzes the biological activity of these compounds, focusing on their emerging roles as PRDX1 inhibitors in hepatocellular carcinoma and broad-spectrum antimicrobial agents .

The Fluorine Effect: Physicochemical Rationale

The biological potency of trifluoromethylated oxazoles stems from three specific electronic and steric perturbations introduced by the

-

Metabolic Blocking: The high strength of the

bond (approx. 116 kcal/mol) renders the oxazole ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the substituted position. -

Lipophilicity Modulation: The

group increases the partition coefficient ( -

Electronic Withdrawal: The strong electron-withdrawing nature of the

group reduces the electron density of the oxazole ring. This lowers the basicity of the nitrogen atom, potentially reducing non-specific binding while enhancing specific hydrophobic interactions in enzyme pockets (e.g., the COX-2 hydrophobic channel).

Table 1: Comparative Physicochemical Properties

| Property | Methyl-Oxazole ( | Trifluoromethyl-Oxazole ( | Biological Impact |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |

| Lipophilicity ( | +0.56 | +0.88 | Enhanced membrane permeability; better blood-brain barrier penetration. |

| Hammett Constant ( | -0.17 | +0.54 | Strong electron withdrawal; deactivates ring towards electrophilic attack. |

| Metabolic Stability | Low (Benzylic oxidation) | High | Prolonged half-life ( |

Therapeutic Applications & SAR

Anticancer Activity: Targeting Peroxiredoxin 1 (PRDX1)

A breakthrough in the application of trifluoromethylated oxazol-5-ones (closely related to the oxazole core) has been the identification of Compound 5t , a potent inhibitor of hepatocellular carcinoma (HepG2) proliferation (

-

Mechanism of Action: Compound 5t binds to Peroxiredoxin 1 (PRDX1) , an antioxidant enzyme that protects cancer cells from oxidative stress. Inhibition of PRDX1 leads to an accumulation of Reactive Oxygen Species (ROS).

-

Downstream Effects: High ROS levels trigger Endoplasmic Reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.

-

SAR Insight: The chiral